molecular formula C23H32N4O3S B2436119 N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034477-57-9

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2436119
CAS RN: 2034477-57-9
M. Wt: 444.59
InChI Key: XRYVCFFGRUDIGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C23H32N4O3S and its molecular weight is 444.59. The purity is usually 95%.
BenchChem offers high-quality N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticoagulant and Anti-thrombotic Properties

Factor Xa (fXa) plays a critical role in the coagulation cascade, serving as the convergence point of the intrinsic and extrinsic pathways. Together with nonenzymatic cofactor Va and Ca2+ on the phospholipid surface of platelets or endothelial cells, factor Xa forms the prothrombinase complex. This complex is responsible for the proteolysis of prothrombin to catalytically active thrombin. Thrombin, in turn, catalyzes the cleavage of fibrinogen to fibrin, initiating clot formation .

The compound has been investigated as an inhibitor of factor Xa. Its potency and selectivity make it a promising candidate for anticoagulant and anti-thrombotic therapies.

Medicinal Chemistry and Drug Development

Researchers have optimized the heterocyclic core of this compound, leading to the discovery of a novel pyrazole derivative (SN429) with high potency (fXa K(i) = 13 pM). Efforts to improve oral bioavailability and pharmacokinetic profiles while maintaining subnanomolar potency have also been successful. One such compound, DPC423 (17h), emerged as a highly potent, selective, and orally active factor Xa inhibitor chosen for clinical development .

Organic Synthesis and Intermediates

The compound can serve as an organic synthesis intermediate. It finds applications in laboratory research and development, as well as chemical production processes .

properties

IUPAC Name

N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O3S/c28-21-6-1-2-10-27(21)19-5-3-4-18(14-19)25-23(30)22(29)24-15-17-7-11-26(12-8-17)20-9-13-31-16-20/h3-5,14,17,20H,1-2,6-13,15-16H2,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYVCFFGRUDIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCN(CC3)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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